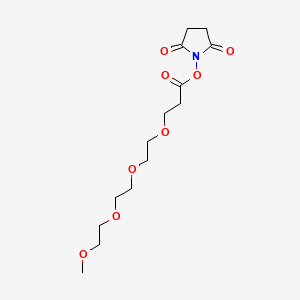

m-PEG4-NHS ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYFFZZPEREGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-NHS Ester

This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester), a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The PEG spacer is hydrophilic, which enhances the solubility of the labeled molecule in aqueous environments and can reduce aggregation of labeled proteins.[1][2][3] The NHS ester is a reactive group that specifically and efficiently couples with primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues of proteins or amine-modified oligonucleotides, to form a stable amide bond.[1][4] This reaction typically occurs at a pH between 7 and 9.

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized in the tables below, compiled from various sources.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 622405-78-1 | |

| Chemical Formula | C14H23NO8 | |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate | |

| SMILES Code | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOC | |

| InChI Code | InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |

| InChI Key | MAYFFZZPEREGBQ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 333.34 g/mol | |

| Exact Mass | 333.1424 Da | |

| Purity | >90% - >95% | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in DMSO, DMF, Chloroform, and aqueous solutions | |

| Storage Conditions | -20°C, desiccated |

Reaction Mechanism and Workflow

The core utility of this compound lies in its ability to covalently link to primary amines. This process, known as PEGylation, can improve the therapeutic properties of proteins and other biomolecules.

Signaling Pathway: Amine Coupling Reaction

The NHS ester reacts with a primary amine through nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Bioconjugation

A typical workflow for labeling a protein with this compound involves several key steps, from preparation of the reagents to purification of the final conjugate.

Caption: General workflow for protein PEGylation.

Detailed Experimental Protocols

Success in bioconjugation relies on careful execution of the experimental protocol. The following provides a generalized procedure for labeling a protein with this compound.

Materials Required:

-

Protein of interest

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or glycine (B1666218) solution.

-

Purification system: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.

Protocol for Protein Labeling:

-

Preparation of Protein Solution:

-

Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

Preparation of this compound Solution:

-

NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar excess may need to be determined empirically.

-

Ensure the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

-

Incubate for an additional 15 minutes.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Logical Relationship for Reagent Preparation and Handling

Proper handling of reagents is critical for successful conjugation. The following diagram illustrates the key considerations.

Caption: Key handling considerations for this compound.

Conclusion

This compound is a valuable tool for the modification of biomolecules. Its hydrophilic PEG spacer and amine-reactive NHS ester group allow for efficient and straightforward conjugation, leading to PEGylated products with enhanced solubility and potentially improved in vivo stability. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this reagent to advance their work in drug development and other areas of life science research.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG4-NHS Ester

For researchers, scientists, and drug development professionals, understanding the precise mechanism of bioconjugation agents is paramount for the successful development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of the core mechanism of action of methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) with a four-unit ethylene (B1197577) glycol spacer, activated with an N-hydroxysuccinimidyl (NHS) ester (m-PEG4-NHS ester).

Core Mechanism: Covalent Conjugation to Primary Amines

The primary mechanism of action of this compound involves the covalent attachment of the m-PEG4 moiety to biomolecules through the reaction of its NHS ester group with primary amines (-NH2).[1] This process, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[2]

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine, typically from the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond, with the concomitant release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4]

The hydrophilic and flexible PEG spacer imparts several beneficial properties to the conjugated molecule, including increased solubility, reduced immunogenicity, and prolonged circulatory half-life.

Reaction Kinetics and Influencing Factors

The efficiency of the PEGylation reaction with this compound is critically dependent on several factors, most notably pH.

pH Dependence: The reaction is highly pH-dependent. A neutral to slightly basic pH range of 7.2 to 9.0 is generally optimal for the reaction to proceed efficiently. The optimal pH is often cited to be between 8.3 and 8.5.

-

At low pH: The primary amine groups are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.

-

At optimal pH: A sufficient concentration of deprotonated, nucleophilic primary amines is available to react with the NHS ester.

-

At high pH: While the concentration of nucleophilic amines increases, the rate of hydrolysis of the NHS ester also significantly accelerates, becoming a competing and detrimental side reaction.

Competing Reaction: Hydrolysis of the NHS Ester

A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | < 9 minutes |

Data synthesized from multiple sources.

This rapid hydrolysis at higher pH values underscores the importance of careful pH control during the conjugation reaction to maximize the yield of the desired PEGylated product.

Visualizing the Reaction Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.

References

m-PEG4-NHS Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: The m-PEG4-NHS ester is a valuable tool in bioconjugation, enabling the covalent attachment of a methoxy-terminated polyethylene (B3416737) glycol (PEG) spacer to primary amines on biomolecules such as proteins, peptides, and antibodies. This modification can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of this compound, complete with detailed experimental protocols and data presented for easy interpretation.

Properties of this compound

The solubility and stability of this compound are critical parameters that influence its handling, storage, and efficacy in conjugation reactions.

Solubility

The this compound exhibits solubility in a range of organic solvents and possesses enhanced aqueous solubility due to its hydrophilic PEG spacer.[1][2][3]

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4] |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Aqueous Media | The hydrophilic PEG spacer increases solubility in aqueous media. |

Note: While the PEG spacer enhances water solubility, this compound is primarily dissolved in a water-miscible organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.

Stability

The stability of this compound is primarily dictated by the hydrolysis of the N-hydroxysuccinimide (NHS) ester group, a reaction that is highly dependent on pH and temperature. The NHS ester is susceptible to reaction with water, which competes with the desired amidation reaction.

| Condition | Stability/Half-life (t½) | Reference |

| Storage | ||

| Recommended | -20°C, desiccated | |

| Short-term (days to weeks) | 0 - 4°C, dry and dark | |

| Hydrolysis in Aqueous Solution | ||

| pH 7.0, 0°C | 4 - 5 hours | |

| pH 8.0, Room Temperature | ~210 minutes (porphyrin-NHS ester) | |

| pH 8.5, Room Temperature | ~180 minutes (porphyrin-NHS ester) | |

| pH 8.6, 4°C | 10 minutes | |

| pH 9.0, Room Temperature | ~125 minutes (porphyrin-NHS ester) |

Note: The hydrolysis data for the porphyrin-NHS ester is provided as a relevant proxy due to the limited availability of specific kinetic data for this compound. The rate of hydrolysis increases significantly with increasing pH.

Handling and Storage

Proper handling and storage are crucial to maintain the reactivity of this compound.

-

Storage: Store this compound at -20°C in a desiccated environment to minimize moisture exposure. For short-term storage, 0-4°C is acceptable.

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.

-

Solution Preparation: Prepare solutions of this compound in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

Detailed Experimental Protocols

The following protocols provide methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.0)

-

Sealed, screw-cap vials

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

-

Equilibration: Place the vial on a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant.

-

Quantification: Analyze the supernatant using a validated HPLC method to determine the concentration of the dissolved this compound. The solubility is typically expressed in mg/mL or M.

Protocol 2: Determination of Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol describes a method to monitor the hydrolysis of this compound by measuring the increase in absorbance due to the release of N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffers of different pH values (e.g., pH 7.0, 8.0, 8.5)

-

UV-Vis spectrophotometer

Methodology:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

Initiate Hydrolysis: Add a small volume of the stock solution to the desired aqueous buffer pre-equilibrated at a specific temperature in a cuvette. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

-

Monitor Absorbance: Immediately start monitoring the absorbance of the solution at 260 nm over time. The N-hydroxysuccinimide byproduct of hydrolysis has a characteristic absorbance at this wavelength.

-

Data Analysis: Plot the absorbance at 260 nm versus time. The initial rate of hydrolysis can be determined from the slope of the curve. The half-life (t½) of the NHS ester can be calculated from the first-order rate constant.

Protocol 3: Stability Assessment by HPLC

This protocol provides a more detailed analysis of the stability of this compound by separating and quantifying the parent compound and its hydrolysis product.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffers of different pH values (e.g., pH 7.0, 8.0, 8.5)

-

HPLC system with a C18 reversed-phase column and a UV-Vis or Mass Spectrometry (MS) detector

-

Quenching solution (e.g., 1 M HCl)

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired aqueous buffers.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).

-

Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding a quenching solution (e.g., acidifying the solution) to stop further degradation.

-

HPLC Analysis: Analyze the quenched samples by reversed-phase HPLC. The mobile phase gradient should be optimized to separate the this compound from its hydrolysis product (m-PEG4-carboxylic acid).

-

Quantification: The concentration of the remaining this compound at each time point is determined by integrating the corresponding peak area and comparing it to a standard curve.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k) for hydrolysis. The half-life can be calculated using the equation: t½ = 0.693 / k.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the NHS Ester Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have long been a cornerstone in the field of bioconjugation, enabling the covalent modification of biomolecules with a wide array of functionalities.[1][2] Their utility lies in their ability to efficiently and selectively react with primary amines to form stable amide bonds under relatively mild conditions.[3][4] This technical guide provides a comprehensive overview of the core principles governing the reaction of NHS esters with primary amines, detailed experimental protocols, and quantitative data to support the design and execution of successful bioconjugation strategies in research and drug development.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[3] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.

The primary targets for NHS ester reactions on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. While NHS esters are highly selective for primary amines, side reactions can occur with other nucleophilic residues, such as the hydroxyl groups of tyrosine and serine, or the sulfhydryl group of cysteine, particularly under certain conditions. However, the resulting esters and thioesters are generally less stable than the amide bond formed with primary amines.

A critical factor influencing the efficiency of the NHS ester reaction is the competition with hydrolysis, where the NHS ester reacts with water. The rate of hydrolysis is highly dependent on the pH of the reaction medium.

Quantitative Data for Reaction Optimization

The success of a bioconjugation reaction using NHS esters is highly dependent on optimizing key reaction parameters. The following tables summarize important quantitative data to guide this process.

Table 1: Effect of pH on the Half-life of NHS Esters

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

This table illustrates the significant impact of pH on the stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

Table 2: Recommended Reaction Conditions for NHS Ester Coupling

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | The optimal pH for the reaction is typically between 8.3 and 8.5. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester dominates. |

| Temperature | 4 - 37°C | Reactions are commonly performed at room temperature for 1-4 hours or at 4°C overnight. |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal molar excess depends on the protein and the desired degree of labeling. For mono-labeling of many common proteins, an 8-fold molar excess is a good starting point. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can lead to greater labeling efficiency. |

| Buffer Composition | Phosphate (B84403), Carbonate-Bicarbonate, HEPES, Borate | Buffers should be free of primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are often poorly soluble in aqueous solutions and are typically dissolved in a small amount of an anhydrous organic solvent before being added to the reaction mixture. |

Experimental Protocols

The following provides a detailed, generalized protocol for the labeling of a protein with an NHS ester. Optimization may be required for specific proteins and labels.

Materials:

-

Protein of interest

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)

-

NHS ester of the desired label

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography/desalting column)

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

-

Note: NHS esters are moisture-sensitive and should be stored appropriately. Prepare the solution fresh to avoid hydrolysis.

-

-

Labeling Reaction:

-

Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the quenching reagent to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

-

-

Purification:

-

Separate the labeled protein from the unreacted NHS ester, the hydrolyzed ester, and the N-hydroxysuccinimide byproduct using a size-exclusion or desalting column.

-

-

Characterization:

-

Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.

-

Mandatory Visualizations

The following diagrams illustrate the core chemical principles and a typical experimental workflow.

References

An In-depth Technical Guide on the Core Role of the PEG4 Spacer in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biologics, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic agents, the linker technology connecting the functional components is a critical determinant of success. Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone. This technical guide focuses specifically on the discrete PEG4 spacer, a chain of four ethylene (B1197577) glycol units, and its pivotal role in optimizing the performance of bioconjugates.

Core Functions of the PEG4 Spacer

The PEG4 spacer, while a seemingly simple component, imparts several crucial properties to a bioconjugate that can significantly enhance its therapeutic or diagnostic potential.[1] These functions stem from its unique physicochemical characteristics: its defined length, hydrophilicity, and flexibility.[1]

-

Enhanced Hydrophilicity and Solubility: A primary and significant advantage of incorporating a PEG4 spacer is the increased hydrophilicity of the entire bioconjugate.[1][2] Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are inherently hydrophobic.[3] This hydrophobicity can lead to aggregation and poor solubility in aqueous environments, posing significant challenges for formulation and manufacturing, and can also lead to rapid clearance from circulation. The ethylene glycol units of the PEG4 spacer are highly hydrophilic, which helps to increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its handling and formulation.

-

Improved Pharmacokinetics: The PEGylation of biotherapeutics is a well-established strategy to improve their pharmacokinetic (PK) profile. By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution. This can lead to improved drug exposure at the target site and a better overall therapeutic index.

-

Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response against the conjugate. Furthermore, this hydration layer can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological fluids.

-

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation is often crucial for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination. The flexible nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules, further reducing the propensity for aggregation.

Quantitative Impact of PEG Spacer Length

While extensive, directly comparable quantitative data for the PEG4 spacer across all bioconjugate platforms is not always publicly available, the general trends of how PEG spacer length affects bioconjugate properties are well-documented. Shorter PEG chains, like PEG4, offer a balance between providing the benefits of PEGylation without excessively increasing the hydrodynamic radius, which could impede tumor penetration.

The following tables summarize the general impact of incorporating PEG spacers, with data from various studies on PEGylated molecules to illustrate the core principles.

Table 1: Impact of PEGylation on Solubility

| Molecule Type | PEG Spacer Length | Observation | Reference |

| Hydrophobic Drug | Short (e.g., PEG4) | Significant increase in aqueous solubility, prevention of aggregation. | |

| Peptide | PEG4 | Enhanced water solubility compared to non-PEGylated peptide. | |

| Antibody-Drug Conjugate | PEG4, PEG8 | Good yields and low aggregation for DAR8 ADCs. |

Note: The extent of solubility enhancement is highly dependent on the specific molecule, the overall structure of the bioconjugate, and the experimental conditions.

Table 2: Impact of PEGylation on Pharmacokinetics

| Bioconjugate Type | PEG Spacer Length | Effect on Half-Life | Rationale | Reference |

| Antibody-Drug Conjugate | Short (e.g., PEG4) | Moderate increase | Balances improved stability with efficient tumor penetration. | |

| Affibody-Drug Conjugate | 4 kDa PEG | Significant improvement | Increased hydrodynamic radius reduces renal clearance. | |

| General Biotherapeutics | Various | Increased circulation time | "Shielding" effect from proteolytic enzymes and reduced clearance. |

Note: This table highlights the general trend of improved pharmacokinetics with PEGylation. The optimal PEG length is a critical parameter to be optimized for each specific bioconjugate.

Common Bioconjugation Chemistries Involving PEG4 Spacers

The versatility of the PEG4 spacer is realized through its functionalization with a variety of reactive groups. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (like those on lysine (B10760008) residues) and maleimide (B117702) chemistry for targeting sulfhydryl groups (from cysteine residues).

This is a widely used method for labeling proteins and antibodies. The NHS ester reacts with primary amines to form a stable amide bond.

This chemistry is highly specific for sulfhydryl groups, which are less abundant on protein surfaces than primary amines, allowing for more site-specific conjugation. The maleimide group reacts with a thiol to form a stable thioether bond.

Experimental Protocols

The following are generalized protocols for the two main conjugation chemistries. Optimization is crucial for each specific application.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG4-linker (e.g., NHS-PEG4-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in the conjugation buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.

-

NHS-Ester-PEG4-Linker Stock Solution Preparation: NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Ester-PEG4-Linker to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS-ester. Incubate for approximately 15 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein, using appropriate analytical techniques (e.g., UV-Vis spectroscopy if the linker has a chromophore, or a HABA assay for biotinylated linkers).

Materials:

-

Protein with free sulfhydryl groups

-

Maleimide-PEG4-Linker

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

-

Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column for purification

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups using a reducing agent like TCEP. Remove the reducing agent by buffer exchange into the conjugation buffer.

-

Maleimide-PEG4-Linker Stock Solution Preparation: Prepare a stock solution of the Maleimide-PEG4-Linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4-Linker to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent to react with any excess maleimide groups.

-

Purification: Purify the conjugate using a desalting column to remove unreacted linker and quenching reagent.

-

Characterization: Determine the DOL using appropriate methods.

Visualizing Bioconjugation Workflows and Mechanisms

The following diagrams, rendered in DOT language, illustrate key experimental workflows and a mechanism of action where a PEG4 spacer is employed.

Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.

Caption: Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.

Caption: Mechanism of Targeted Protein Degradation by a PROTAC with a PEG4 Spacer.

Conclusion

The PEG4 spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The ability to functionalize the PEG4 spacer for use in common and robust conjugation chemistries further enhances its utility. As the field of bioconjugation continues to advance, the rational design and implementation of linkers, with the PEG4 spacer as a key tool, will remain paramount in the development of next-generation therapeutics and diagnostics.

References

An In-depth Technical Guide to Protein PEGylation using m-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester) for the PEGylation of proteins. PEGylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, improving solubility and stability, and reducing immunogenicity.[1][2][3] This document details the chemical properties of this compound, the mechanism of action, experimental protocols, and methods for characterization.

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain and an N-hydroxysuccinimide (NHS) ester functional group.[4] The PEG portion is hydrophilic, biocompatible, and non-toxic, making it ideal for biomedical applications.[5] The NHS ester provides a reactive site for covalent conjugation to primary amines (-NH₂) present on the surface of proteins, primarily on the side chain of lysine (B10760008) residues and the N-terminus.

Chemical Structure:

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₃NO₈ | |

| Molecular Weight | 333.34 g/mol | |

| CAS Number | 622405-78-1 | |

| Appearance | Solid powder | |

| Solubility | Soluble in water-miscible organic solvents like DMSO and DMF. Soluble in aqueous buffers up to 1.5 mM. | |

| Purity | Typically > 90-95% | |

| Storage Conditions | -20°C, desiccated. |

Mechanism of Protein PEGylation

The PEGylation of proteins with this compound involves the nucleophilic attack of a primary amine on the protein with the NHS ester group of the PEG reagent. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction Scheme

Factors Influencing the Reaction

Several factors can influence the efficiency of the PEGylation reaction:

-

pH: The reaction is most efficient in a pH range of 7.2 to 8.5. At lower pH, the primary amines are protonated, reducing their nucleophilicity. At higher pH, the rate of hydrolysis of the NHS ester increases significantly.

-

Temperature: The reaction can be performed at room temperature or at 4°C. Lower temperatures can help to minimize side reactions and protein degradation.

-

Concentration: Higher concentrations of both the protein and the PEG reagent can lead to a more efficient reaction.

-

Buffer Composition: Amine-containing buffers such as Tris or glycine (B1666218) should be avoided as they will compete with the protein for reaction with the NHS ester. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are recommended.

Experimental Protocols

The following is a general protocol for the PEGylation of a protein using this compound. Optimization may be required for specific proteins and applications.

Materials

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography (SEC) materials for purification

Experimental Workflow

Detailed Protocol

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

This compound Solution Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

-

-

PEGylation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

-

Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

Reaction Parameters Summary

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| This compound Molar Excess | 10- to 50-fold | The optimal ratio depends on the protein and desired degree of PEGylation. |

| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Bicarbonate) | Avoid Tris and glycine buffers. |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |

| Reaction Temperature | Room Temperature or 4°C | Lower temperature can reduce side reactions. |

| Incubation Time | 30-60 minutes (RT) or 2-4 hours (4°C) | May require optimization. |

| Quenching Agent | Tris or Glycine (20-50 mM final concentration) | Optional step to stop the reaction. |

Characterization of PEGylated Proteins

After the PEGylation reaction and purification, it is crucial to characterize the resulting conjugate to determine the degree of PEGylation and confirm the integrity of the protein.

Analytical Techniques

| Technique | Purpose |

| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. |

| Size-Exclusion Chromatography (SEC) | To separate the PEGylated protein from the unreacted protein and byproducts, and to assess aggregation. |

| High-Performance Liquid Chromatography (HPLC) | For separation and quantification of the PEGylated protein. |

| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To determine the exact molecular weight of the conjugate and thus the number of attached PEG molecules. |

| UV-Vis Spectroscopy | To determine protein concentration. |

| Charged Aerosol Detection (CAD) | Can be coupled with HPLC to quantify PEG and PEG reagents which lack a strong chromophore. |

Effects of PEGylation on Protein Properties

The covalent attachment of PEG chains can significantly alter the physicochemical and biological properties of a protein.

Logical Relationships of PEGylation Effects

Impact on Stability and Immunogenicity

-

Stability: PEGylation can enhance the thermal and proteolytic stability of proteins. The hydrophilic PEG chains can create a protective layer around the protein, shielding it from proteases and reducing aggregation.

-

Immunogenicity: The "shielding" effect of the PEG chains can mask epitopes on the protein surface, leading to reduced recognition by the immune system and a decrease in immunogenicity. However, the impact on immunogenicity can be inconsistent and should be evaluated on a case-by-case basis. It is also important to note that anti-PEG antibodies can be generated in some cases.

Conclusion

This compound is a valuable tool for the PEGylation of proteins, offering a straightforward method to improve their therapeutic potential. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugates, researchers can effectively harness the benefits of PEGylation for the development of novel biotherapeutics. This guide provides a foundational understanding and practical protocols to aid in the successful application of this technology.

References

The Transformative Role of PEG Linkers in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Polyethylene Glycol (PEG) linkers has marked a paradigm shift in pharmaceutical sciences, offering a versatile platform to overcome longstanding challenges in drug delivery and efficacy. By covalently attaching these synthetic, water-soluble polymers to therapeutic molecules—a process known as PEGylation—researchers can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties. This in-depth technical guide explores the core principles of PEG linkers, their quantitative impact on drug performance, detailed experimental methodologies, and the signaling pathways influenced by PEGylated therapeutics.

Core Principles of PEGylation

PEG is a polymer composed of repeating ethylene (B1197577) oxide units, recognized for its biocompatibility, low toxicity, and minimal immunogenicity.[1] When conjugated to a drug molecule, the PEG chain imparts several beneficial properties that address critical hurdles in drug development.

The primary advantages of PEGylation include:

-

Enhanced Pharmacokinetics: PEGylation dramatically extends the in vivo circulation time of drugs. The hydrophilic PEG chain forms a hydration shell around the drug, increasing its hydrodynamic radius. This larger size reduces renal clearance, a major elimination route for smaller molecules.[2]

-

Improved Stability and Solubility: The PEG linker can protect the drug from enzymatic degradation and increase the solubility of hydrophobic molecules, which simplifies their administration and distribution in the bloodstream.[2]

-

Reduced Immunogenicity: By masking the surface epitopes of protein-based drugs, PEGylation can decrease their recognition by the immune system, thereby lowering the risk of an immunogenic response.[2]

-

Controlled Drug Release: The chemistry of the linker can be designed for either stable, long-circulating conjugates or for environmentally sensitive release of the active drug at the target site in response to triggers like pH or specific enzymes.[2]

Types of PEG Linkers

The versatility of PEGylation stems from the ability to tailor the structure of the PEG linker to specific therapeutic needs. The choice of linker architecture is a critical determinant of the final drug's performance.

-

Linear PEG Linkers: These are straight-chain polymers used to connect two functional groups. They are commonly employed in drug delivery systems and for protein conjugation.

-

Branched PEG Linkers: These linkers have multiple PEG chains extending from a central core, allowing for the attachment of multiple molecules. This structure is useful for creating multifunctional conjugates and can further enhance the hydrodynamic radius.

-

Monodisperse vs. Polydisperse PEG Linkers: PEG linkers can be synthesized as a mixture of different chain lengths (polydisperse) or as a single, well-defined molecule (monodisperse or discrete PEG). Monodisperse PEGs offer greater control and homogeneity in the final conjugate, which is often preferred for therapeutic applications to ensure batch-to-batch consistency.

-

Homobifunctional and Heterobifunctional PEG Linkers: Homobifunctional linkers have identical reactive groups at both ends, primarily used for cross-linking. Heterobifunctional linkers, with different reactive groups, are more common in drug development, allowing for the specific conjugation of two different molecules.

Quantitative Impact of PEGylation on Drug Performance

The effects of PEGylation on a drug's properties can be quantified through various in vitro and in vivo studies. The following tables summarize the impact of PEGylation on key performance parameters for several therapeutic agents.

| Therapeutic Agent | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |

| Interferon alfa-2a | ~2-3 hours | ~61-110 hours (Peginterferon alfa-2a) | ~30-40x | |

| Interferon alfa-2b | ~2.3 hours | ~4.6 hours (absorption half-life, Peginterferon alfa-2b) | ~2x | |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 3.5 - 3.8 hours | ~42 hours (Pegfilgrastim) | ~11-12x | |

| Uricase (Rasburicase) | ~16-23 hours | ~14 days (Pegloticase) | ~14-20x | |

| Anti-TNF Fab' Fragment | Short | ~14 days (Certolizumab pegol) | Significant | |

| Paclitaxel (in conventional liposomes) | 5.05 hours | 17.8 hours (in PEGylated liposomes) | ~3.5x | |

| Doxorubicin | Short | 30-90 hours (in PEGylated liposomes) | Significant |

| Therapeutic Agent | Property | Observation with PEGylation | Reference(s) |

| Paclitaxel | Solubility | Improved solubility and stability in liposomal formulations. | |

| Uricase | Stability & Immunogenicity | Increased stability and reduced immunogenicity, though anti-PEG antibodies can be a concern. | |

| Various Proteins | Immunogenicity | Generally reduced, but the PEG moiety itself can sometimes be immunogenic. |

Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Protein via Reductive Alkylation

This protocol describes a common method for site-specific PEGylation at the N-terminal α-amino group of a protein using a PEG-aldehyde derivative.

Materials:

-

Protein of interest in a suitable buffer (e.g., sodium phosphate, pH 5.0-6.0)

-

mPEG-Propionaldehyde (20 kDa)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Quenching solution (e.g., Tris buffer, pH 7.5)

-

Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The pH should be maintained between 5.0 and 6.0 to favor the reaction at the N-terminus over lysine (B10760008) residues.

-

PEGylation Reaction: Add a 2-5 molar excess of mPEG-Propionaldehyde to the protein solution. Gently mix the solution.

-

Reduction: Add a 20-50 molar excess of sodium cyanoborohydride to the reaction mixture. Allow the reaction to proceed for 12-24 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

-

Purification: Purify the PEGylated protein from unreacted protein, PEG, and other reagents using an appropriate chromatography method. Ion-exchange chromatography is often effective as PEGylation can alter the protein's surface charge. Size-exclusion chromatography separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.

-

Characterization: Analyze the purified product to determine the degree of PEGylation and confirm the site of attachment.

Protocol 2: Characterization of PEGylated Proteins by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for characterizing PEGylated proteins.

A. Determination of Degree of PEGylation by Reversed-Phase HPLC (RP-HPLC):

-

Sample Preparation: Prepare samples of the native protein, the PEGylating agent, and the purified PEGylated protein.

-

Chromatography Conditions:

-

Column: C4 or C8 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV at 280 nm.

-

-

Analysis: The PEGylated protein will elute at a different retention time than the native protein due to the change in hydrophobicity. The presence of multiple peaks can indicate different degrees of PEGylation (mono-, di-, etc.). The degree of PEGylation can be estimated by the relative peak areas.

B. Quantification of Bound PEG using RP-HPLC with Charged Aerosol Detection (CAD): This method is useful for quantifying the amount of PEG conjugated to nanoparticles.

-

Sample Preparation:

-

To determine total PEG, dissolve the PEGylated nanoparticles in a solution like potassium cyanide (KCN).

-

To determine bound PEG, first centrifuge the sample to pellet the nanoparticles, remove the supernatant (containing free PEG), and then resuspend the pellet and treat with a displacing agent like dithiothreitol (B142953) (DTT) to release the bound PEG.

-

-

Chromatography Conditions:

-

Column: C18 reversed-phase column.

-

Detection: Charged Aerosol Detector (CAD).

-

-

Analysis: The concentration of PEG in the prepared samples is quantified against a standard curve of the PEG reagent. This allows for the calculation of total, free, and bound PEG.

Protocol 3: In Vitro Assessment of Immunogenicity using ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect the presence of anti-drug antibodies (ADAs) and anti-PEG antibodies in serum samples.

Materials:

-

Microtiter plates

-

PEGylated drug (for coating)

-

Serum samples from treated and control subjects

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with the PEGylated drug (or the specific PEG linker) at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antigen.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of anti-PEG or anti-drug antibodies in the serum.

Signaling Pathways and Experimental Workflows

PEGylated therapeutics can modulate various signaling pathways to exert their therapeutic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for several key PEGylated drugs.

Mechanism of Action of an Anti-HER2 PEGylated Antibody-Drug Conjugate (ADC)

Caption: Mechanism of an anti-HER2 PEGylated ADC.

TNF-α Signaling Inhibition by Certolizumab Pegol

Caption: Inhibition of TNF-α signaling by Certolizumab Pegol.

VEGF Signaling and Inhibition by a PEGylated Aptamer

Caption: VEGF signaling inhibition by a PEGylated aptamer.

Experimental Workflow for Development of a PEGylated Protein Drug

Caption: Workflow for PEGylated protein drug development.

Conclusion

PEG linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with improved efficacy, safety, and patient compliance. The ability to rationally design and synthesize PEGylated drugs with tailored properties has opened up new avenues for treating a wide range of diseases. As our understanding of the interplay between PEG structure, conjugation chemistry, and biological response continues to grow, we can expect to see the emergence of even more sophisticated and effective PEGylated therapeutics in the future. This guide provides a foundational understanding of the core principles and practical considerations for researchers and professionals working in this exciting and rapidly evolving field.

References

Navigating PEGylation: A Technical Guide to m-PEG4-NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl esters (m-PEG-NHS esters), focusing on the common "m-PEG4" designation. It addresses a critical point of ambiguity in the nomenclature of these widely used PEGylation reagents, clarifying the properties of two distinct molecules often referred to by similar names. This guide will empower researchers to select the appropriate reagent and design effective bioconjugation strategies.

The "m-PEG4-NHS Ester" Ambiguity: A Tale of Two CAS Numbers

A significant challenge for researchers utilizing m-PEG-NHS esters is the inconsistent nomenclature, particularly for shorter PEG chains. The designation "this compound" can refer to at least two different molecules, each with a unique CAS number, molecular formula, and molecular weight. Understanding these differences is paramount for reproducible and accurate scientific outcomes.

The core of the ambiguity lies in the numbering of the polyethylene (B3416737) glycol (PEG) units. Some suppliers enumerate the ether linkages, while others count the ethylene (B1197577) glycol monomer units. This discrepancy leads to the same "m-PEG4" name being applied to molecules with different PEG chain lengths.

Here, we delineate the key characteristics of the two primary molecules associated with the "this compound" name to ensure clarity in your research and development endeavors.

Core Reagent Specifications

For precise experimental design and execution, it is crucial to identify the exact reagent being used. The following tables summarize the quantitative data for the two common "this compound" variants.

Table 1: Properties of m-PEG-NHS Ester (CAS: 622405-78-1)

| Property | Value |

| CAS Number | 622405-78-1[1][2][3][4][5] |

| Molecular Formula | C14H23NO8 |

| Molecular Weight | ~333.34 g/mol |

| Common Synonyms | mPEG3-NHS |

Table 2: Properties of m-PEG-NHS Ester (CAS: 874208-94-3)

| Property | Value |

| CAS Number | 874208-94-3 |

| Molecular Formula | C16H27NO9 |

| Molecular Weight | 377.39 g/mol |

| Common Synonyms | m-PEG5-NHS ester |

The Chemistry of PEGylation with NHS Esters

m-PEG-NHS esters are amine-reactive PEGylation reagents. The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond. This reaction is typically carried out in a buffered solution at a slightly alkaline pH (7.2-8.5).

The methoxy (B1213986) (m-PEG) group at the other end of the molecule provides a chemically inert, hydrophilic shield around the conjugated molecule. This PEGylation process can impart several beneficial properties.

Key Advantages of PEGylation:

-

Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous media.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system.

-

Improved Pharmacokinetics: The increased hydrodynamic volume of the PEGylated molecule can lead to reduced renal clearance and a longer circulation half-life.

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.

Experimental Protocol: General Procedure for Protein PEGylation

The following is a generalized protocol for the PEGylation of a protein with an m-PEG-NHS ester. The optimal conditions (e.g., molar ratio of PEG to protein, reaction time, temperature) should be determined empirically for each specific application.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

m-PEG-NHS ester (ensure you have the correct CAS number and molecular weight)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the m-PEG-NHS ester

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a desired stock concentration.

-

PEGylation Reaction: Add the m-PEG-NHS ester solution to the protein solution at a specific molar excess. The reaction is typically carried out at room temperature for 30 minutes to 2 hours, or at 4°C for a longer duration. Gentle mixing is recommended.

-

Reaction Quenching: Stop the reaction by adding the quenching solution. The primary amines in the quenching solution will react with any excess m-PEG-NHS ester.

-

Purification: Remove unreacted PEG reagent and purify the PEGylated protein using an appropriate chromatography method.

-

Characterization: Analyze the PEGylated product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and functional assays to determine the degree of PEGylation and the retention of biological activity.

Logical Workflow for PEGylation Experiment

The following diagram illustrates the general workflow for a typical PEGylation experiment, from reagent selection to final product characterization.

Caption: General workflow for a protein PEGylation experiment.

Application in Targeted Protein Degradation: PROTACs

A significant application of m-PEG-NHS esters is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG linker in a PROTAC plays a crucial role in connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. m-PEG-NHS esters can be used to conjugate the PEG linker to a ligand containing a primary amine.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

Caption: PROTAC-mediated targeted protein degradation pathway.

Conclusion

The successful application of m-PEG-NHS esters in research and drug development hinges on a clear understanding of the specific reagent being used. By recognizing the potential for ambiguity in nomenclature and carefully verifying the CAS number and molecular weight, researchers can ensure the accuracy and reproducibility of their PEGylation strategies. This guide provides the foundational knowledge to confidently utilize these versatile bioconjugation reagents in a range of applications, from improving the pharmacokinetic profiles of therapeutic proteins to designing novel targeted protein degraders.

References

- 1. This compound | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. mPEG3-NHS | 622405-78-1 | FM72942 | Biosynth [biosynth.com]

- 4. M-Peg-nhs ester | C9H13NO6 | CID 20596397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 622405-78-1 | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for m-PEG4-NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in-vivo half-life, enhance its stability, and reduce its immunogenicity. The m-PEG4-NHS ester is an amine-reactive PEGylation reagent that facilitates the covalent attachment of a short, discrete PEG chain (four ethylene (B1197577) glycol units) to proteins. Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in protein labeling.

Data Presentation

The efficiency of protein PEGylation and the purity of the final conjugate are critical parameters that are influenced by several factors, most notably the molar ratio of the PEG reagent to the protein during the labeling reaction. Below are tables summarizing typical reaction conditions and expected outcomes for protein labeling with short-chain PEG-NHS esters.

| Parameter | Recommended Condition |

| Protein Concentration | 1 - 10 mg/mL |

| This compound Molar Excess | 5- to 20-fold over protein |

| Reaction Buffer | Amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.1 M Bicarbonate Buffer) |

| Reaction pH | 7.2 - 8.5 |

| Reaction Temperature | Room temperature (20-25°C) or 4°C |

| Reaction Time | 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°C |

| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine (final concentration 20-50 mM) |

Table 1: Recommended Reaction Conditions for this compound Protein Labeling. These conditions serve as a starting point and may require optimization for specific proteins and desired degrees of PEGylation.

| Molar Excess of PEG-NHS Ester | Degree of Labeling (PEG molecules per protein) | Final Purity after SEC (%) | Reference |

| 5-fold | 1 - 3 | >95% | Representative Data[1] |

| 10-fold | 3 - 5 | >95% | Representative Data[1] |

| 20-fold | 4 - 6 | >90% | Representative Data[1] |

Table 2: Representative Labeling Efficiency and Purity of a Model Protein (e.g., IgG) with a Short-Chain PEG-NHS Ester. The degree of labeling and final purity are dependent on the specific protein and purification method. SEC (Size Exclusion Chromatography) is a common method for removing unreacted PEG and protein aggregates.

Experimental Protocols

Protocol 1: this compound Labeling of a Protein

This protocol outlines the general procedure for conjugating this compound to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 8.0-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

This compound Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

(Optional but recommended) Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

SEC is a common and effective method for separating PEGylated proteins from unreacted protein and excess PEG reagent based on their differences in hydrodynamic radius.

Materials:

-

Crude PEGylated protein reaction mixture

-

SEC column with an appropriate molecular weight cutoff

-

Equilibration and Elution Buffer (e.g., PBS, pH 7.4)

-

HPLC or FPLC system with a UV detector

Procedure:

-

Column Equilibration:

-

Equilibrate the SEC column with at least two column volumes of the elution buffer at the desired flow rate.

-

-

Sample Loading:

-

Load the crude PEGylated protein reaction mixture onto the equilibrated column. The injection volume should not exceed the recommended volume for the specific column.

-

-

Elution and Fraction Collection:

-

Elute the sample with the elution buffer at a constant flow rate.

-

Monitor the elution profile using the UV detector at 280 nm.

-

Collect fractions corresponding to the different peaks. Typically, the PEGylated protein will elute earlier than the unmodified protein.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

-

Pool the fractions containing the pure PEGylated protein.

-

Protocol 3: Characterization of PEGylated Protein by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective method to qualitatively assess the extent of PEGylation. The attachment of PEG molecules increases the hydrodynamic size of the protein, causing it to migrate slower on the gel than the unmodified protein.

Materials:

-

Purified PEGylated protein

-

Unmodified protein (as a control)

-

SDS-PAGE gel of an appropriate acrylamide (B121943) percentage

-

SDS-PAGE running buffer

-

Loading buffer

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or other suitable protein stain

Procedure:

-

Sample Preparation:

-

Mix the protein samples (PEGylated and unmodified) with loading buffer and heat if required by the protein's nature.

-

-

Gel Electrophoresis:

-

Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Destain the gel to reduce the background staining.

-

Image the gel. The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein.

-

Mandatory Visualization

Experimental Workflow for this compound Protein Labeling

Caption: Workflow for this compound protein labeling.

Signaling Pathway: Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation

This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

References

A Step-by-Step Guide to m-PEG4-NHS Ester Conjugation for Researchers and Drug Development Professionals

Application Note and Protocols

This document provides a comprehensive guide for the successful conjugation of m-PEG4-NHS ester to proteins and other amine-containing biomolecules. Targeted at researchers, scientists, and professionals in drug development, these protocols and application notes detail the chemical principles, procedural steps, and data analysis involved in this common bioconjugation technique.

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics. The use of a methoxy-terminated PEG with a short, discrete chain length of four ethylene (B1197577) glycol units (m-PEG4) linked to an N-hydroxysuccinimide (NHS) ester offers a precise and efficient method for modifying primary amines on biomolecules. The NHS ester reacts with primary amines, such as the N-terminus of a protein or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[1][2] This process can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of the modified molecule.[3]

The hydrophilic PEG spacer also helps to increase the solubility of the resulting conjugate in aqueous media.[1] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[4] Therefore, careful control of reaction conditions, particularly pH, is crucial for a successful outcome.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

A general workflow for a typical this compound conjugation experiment is outlined below.

Caption: General experimental workflow for this compound conjugation.

Key Experimental Parameters

Successful conjugation with this compound is dependent on several critical parameters that must be optimized for each specific biomolecule. A summary of these parameters is provided in the table below.

| Parameter | Recommended Range/Condition | Rationale & Key Considerations |

| pH | 7.2 - 8.5 | Balances efficient amine reactivity with minimizing NHS ester hydrolysis. Lower pH protonates amines, reducing nucleophilicity, while higher pH accelerates hydrolysis. |

| Buffer | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester. |

| Molar Excess of this compound | 10 to 50-fold molar excess over the protein | A molar excess drives the reaction towards completion. The optimal ratio should be determined empirically for the specific protein. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the conjugation reaction over hydrolysis. |

| Reaction Time | 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°C | Reaction time should be optimized. Longer incubation times can be used, especially at lower temperatures, but may also increase hydrolysis. |

| Temperature | Room Temperature (approx. 25°C) or 4°C | Lower temperatures can help to slow the rate of hydrolysis, potentially increasing conjugation efficiency. |

| Solvent for this compound | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use. |

Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein

This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (PBS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration system

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

-

This compound Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. Vortex briefly to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).

-

While gently stirring or vortexing, add the calculated volume of the this compound solution to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

-

-

Quenching the Reaction (Optional):

-

To stop the conjugation reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and byproducts using a suitable purification method.

-

Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.

-

Dialysis or Tangential Flow Filtration: These methods are also effective for removing small molecule impurities.

-

Ion-Exchange Chromatography (IEX): IEX can be used to separate proteins based on the extent of PEGylation, as the addition of PEG chains can shield the protein's surface charges.

-